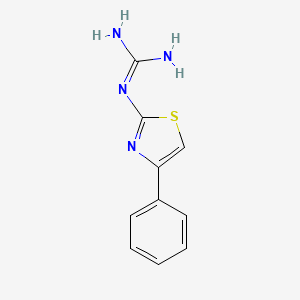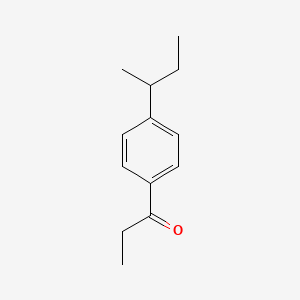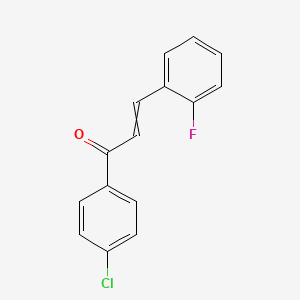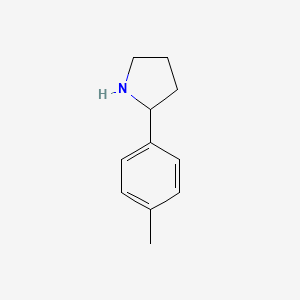
2-(4-甲基苯基)吡咯烷
描述
The compound "2-(4-Methylphenyl)pyrrolidine" is a substituted pyrrolidine, which is a type of secondary amine with a five-membered ring structure. The substitution at the 2-position with a 4-methylphenyl group suggests that the compound may have unique chemical and physical properties, potentially making it useful in various chemical applications, including the synthesis of polyimides and other heterocyclic compounds .
Synthesis Analysis
The synthesis of related pyrrolidine compounds has been reported in several studies. For instance, a compound with a pyrrolidine structure was synthesized using the Petasis reaction, which is a multicomponent reaction involving an amine, an aldehyde, and a vinyl or aryl boronic acid . In another study, substituted pyrrolo[1,2-a]pyridines, which are structurally related to 2-(4-Methylphenyl)pyrrolidine, were synthesized by reacting 4-methylphenacyl bromide with 2-picoline . These methods demonstrate the versatility of pyrrolidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been extensively studied using various spectroscopic techniques. For example, FTIR, NMR (1H and 13C), and UV-Vis spectrometry have been employed to analyze the structure of a biologically important alkylaminophenol compound with a pyrrolidine moiety . Computational methods such as density functional theory (DFT) have also been used to support the experimental findings and provide detailed insights into the electronic and structural properties of these compounds .
Chemical Reactions Analysis
Pyrrolidine derivatives participate in a variety of chemical reactions. The acylation of pyrrolidine-2,4-diones, for example, leads to the synthesis of 3-acyltetramic acids, which are valuable in medicinal chemistry . The reactivity of pyrrolidine derivatives can be influenced by the nature of the substituents, as seen in the synthesis of pyrrolidine-2,3-dione derivatives from related pyrroline-2-one compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of a pyrrolidine ring can affect the solubility and thermal stability of polyimides synthesized from these compounds . The introduction of substituents such as the 4-methylphenyl group can also impact the mechanical properties and dielectric constants of the resulting polymers . Additionally, the crystal structure of pyrrolidine derivatives can be stabilized by various intermolecular interactions, as observed in the crystal structure of a 4-hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one compound .
科学研究应用
分子结构和相互作用
- 构象性质: 相关化合物的分子结构,如4'-(4-甲基苯基)-3'-硝基螺[1 H -吲哚-3,2'-吡咯烷]-2-酮,显示出有趣的构象性质。在这些化合物中,吡咯烷环通常采用特定形状,影响分子相互作用和稳定性 (Selvanayagam et al., 2005)。
催化和合成
- 有机催化: 类似(2S)-2-[(苯基亚砜基)甲基]吡咯烷,由l-脯氨酸衍生而来,作为高效的有机催化剂。它们已被用于不对称迈克尔加成反应,表明它们在立体选择性合成过程中的潜力 (Singh et al., 2013)。
- 衍生物的合成: 通过各种化学反应合成了2-(4-甲基苯基)吡咯烷衍生物,导致一系列具有潜在应用的化学领域产品 (Benetti et al., 2002)。
生物医学研究
- 潜在的治疗应用: 一些衍生物,如1-(4-甲基苯基)-5-氧代-2-苯基吡咯烷-2-羧酰胺,已被研究用于治疗艾滋病等疾病的潜在应用 (Tamazyan et al., 2007)。
先进材料和化学
- 聚合物研究: 含有吡啶基的聚酰亚胺,包含2-(4-甲基苯基)吡咯烷结构,显示出显著的玻璃转变和热稳定性,表明它们在高性能材料应用中的实用性 (Wang et al., 2008)。
生化和药理学研究
- 神经递质相互作用研究: 涉及1-(4-甲基苯基)-2-吡咯烷-1-基-戊酮等化合物的研究集中在神经递质再摄取机制上,这对于开发用于治疗可卡因滥用等疾病的药物是重要的 (Meltzer et al., 2006)。
安全和危害
未来方向
Pyrrolidine derivatives, including 2-(4-Methylphenyl)pyrrolidine, have shown promise in pharmacotherapy . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the biological system.
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the wide range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its molecular environment.
属性
IUPAC Name |
2-(4-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFISDWSKUHPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393671, DTXSID50902626 | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62506-76-7 | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)

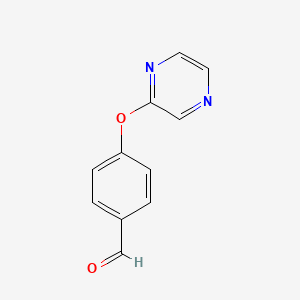
![2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1307477.png)
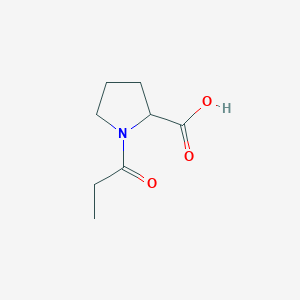
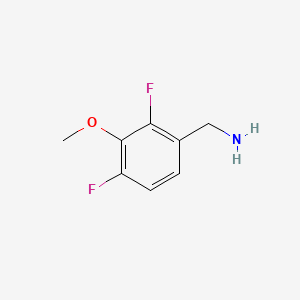
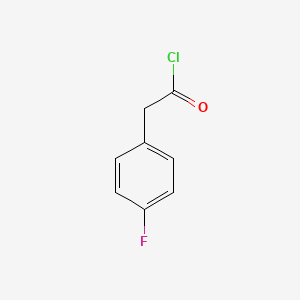

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
